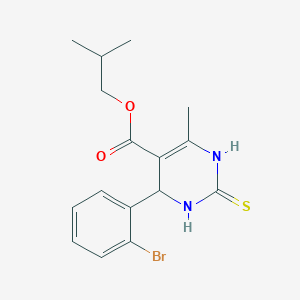
Isobutyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19BrN2O2S and its molecular weight is 383.3. The purity is usually 95%.
BenchChem offers high-quality Isobutyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifilarial Activity
Research has highlighted the synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines, a related class of compounds, showcasing their potential antifilarial activity against human lymphatic filarial parasite Brugia malayi. One of the synthesized compounds demonstrated promising results in vitro and in vivo, suggesting potential applications in treating filarial infections (Singh et al., 2008).
Molecular Structure and Conformation
Studies involving X-ray crystal structure analysis and quantum chemical calculations based on density functional theory (DFT) have been utilized to characterize the structural and electronic properties of tetrahydropyrimidine derivatives. These studies provide insights into the molecular conformation and stereochemistry of such compounds, which are crucial for understanding their biological activities and potential therapeutic applications (Memarian et al., 2013).
Spectroscopic Characterization and Computational Analysis
Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was characterized using spectroscopic methods and density functional theory calculations. This work provides valuable data on molecular geometry, vibrational frequencies, and NMR chemical shifts, enhancing our understanding of the electronic and structural features of these molecules, which is essential for designing compounds with optimized properties (Pekparlak et al., 2018).
Antimicrobial and Anticancer Potential
A series of dihydropyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer potential, demonstrating the versatility of these compounds in addressing a range of diseases. The study highlights the significance of structural modification and functionalization in enhancing the biological activity of tetrahydropyrimidines (Sharma et al., 2012).
Ionic Liquid Mediated Synthesis of Novel Compounds
Research into the synthesis of novel chromone-pyrimidine coupled derivatives using ionic liquids as eco-friendly catalysts underlines the potential of these compounds in various biological applications. This approach not only yields biologically significant compounds but also aligns with the principles of green chemistry by minimizing the environmental impact of synthetic processes (Nikalje et al., 2017).
Propriétés
IUPAC Name |
2-methylpropyl 4-(2-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2S/c1-9(2)8-21-15(20)13-10(3)18-16(22)19-14(13)11-6-4-5-7-12(11)17/h4-7,9,14H,8H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGGUDHPTSIZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Br)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2872787.png)
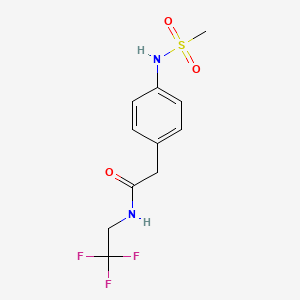
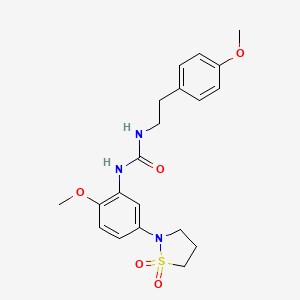
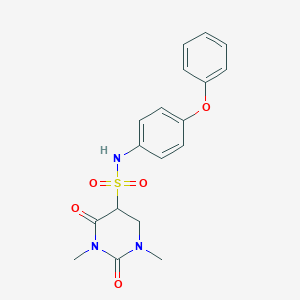
![7-(3-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872792.png)
![5-benzyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2872794.png)
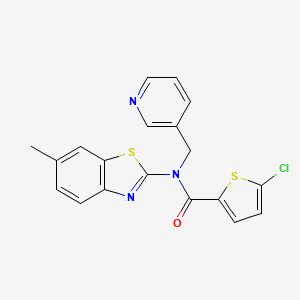
![N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2872796.png)
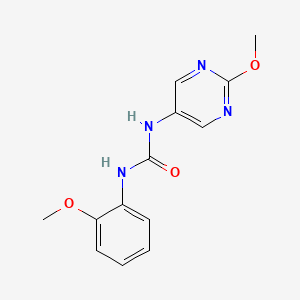
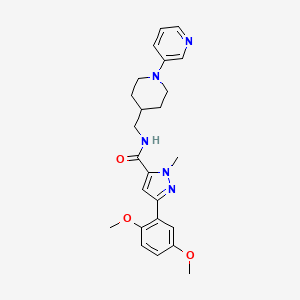
![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)

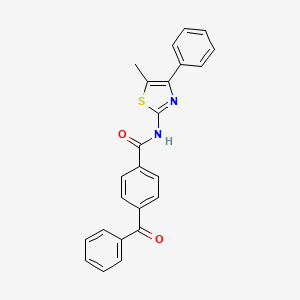
![6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2872808.png)